1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one
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Overview
Description
1-Ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, and this particular compound is notable for its unique structural features, which include a tosyl group and a pyrrolidine ring. These modifications can potentially enhance its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution, where the appropriate pyrrolidine derivative reacts with the quinoline intermediate.
Tosylation: The tosyl group is added through a reaction with tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, which may reduce the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Substitution: Ammonia, primary amines, thiols, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
1-Ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinolone derivatives and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is likely similar to other quinolones, which inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to the disruption of bacterial cell division and growth. The presence of the tosyl group and pyrrolidine ring may enhance binding affinity and specificity for these targets.
Comparison with Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar core structure but different substituents.
Levofloxacin: Another fluoroquinolone with a different stereochemistry and substituents.
Moxifloxacin: Known for its enhanced activity against gram-positive bacteria and anaerobes.
Uniqueness: 1-Ethyl-6-fluoro-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. The tosyl group, in particular, could influence its solubility and metabolic stability, potentially leading to improved therapeutic profiles.
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-3-24-14-21(29(27,28)16-8-6-15(2)7-9-16)22(26)17-12-18(23)20(13-19(17)24)25-10-4-5-11-25/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMQTIJVNIMFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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